[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
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Overview
Description
[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid: is an organic compound with the molecular formula C14H18N2O3 It is a derivative of piperazine, featuring a benzyl group substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the piperazine reacts with 4-methylbenzyl chloride.
Oxidation to Form the Ketone: The ketone group is introduced through oxidation reactions, such as using potassium permanganate or other oxidizing agents.
Acetylation: The final step involves the acetylation of the piperazine derivative to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products:
Oxidation: 4-Methylbenzoic acid, 4-Methylbenzaldehyde.
Reduction: [1-(4-Methylbenzyl)-3-hydroxy-2-piperazinyl]acetic acid.
Substitution: 4-Nitrobenzyl derivative, 4-Halobenzyl derivative.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Studied for its potential use in drug delivery systems.
Industry:
- Potential applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
- [1-(4-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid
- [3-Oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetic acid
- [1-(2-Fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetic acid
Comparison:
- [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid is unique due to the presence of the methyl group, which can influence its reactivity and biological activity.
- The presence of different substituents on the benzyl group in similar compounds can lead to variations in their chemical and biological properties, making each compound unique in its applications and effects.
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-2-4-11(5-3-10)9-16-7-6-15-14(19)12(16)8-13(17)18/h2-5,12H,6-9H2,1H3,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUFURNMLIXMKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388171 |
Source
|
Record name | [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039559-08-4 |
Source
|
Record name | [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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